molecular formula C26H21ClN4 B2850770 7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-41-7

7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2850770
CAS No.: 477231-41-7
M. Wt: 424.93
InChI Key: BMBFJEFCIHKNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its structural resemblance to purine nucleotides . This scaffold is recognized as a privileged structure with a broad spectrum of reported biological activities, making it a valuable template for drug discovery research . Compounds featuring this core have demonstrated potential in various research areas, including as agents against antimicrobial resistance (AMR) , antitubercular , and antiviral applications, such as against Zika and dengue viruses . The specific substitution pattern on this compound—featuring phenyl and chlorophenyl groups on the pyrrole ring and a methylbenzylamine on the pyrimidine ring—suggests it is designed to explore structure-activity relationships (SAR) for optimizing biological activity and physicochemical properties. Researchers can utilize this compound as a key intermediate or final product in projects aimed at developing novel therapeutic agents. The presence of the 4-amine group is a common feature in biologically active pyrrolo[2,3-d]pyrimidines, allowing for further functionalization and interaction with biological targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-(3-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c1-18-10-12-19(13-11-18)15-28-25-24-23(20-6-3-2-4-7-20)16-31(26(24)30-17-29-25)22-9-5-8-21(27)14-22/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBFJEFCIHKNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of the pyrrolopyrimidine core : This is achieved through cyclization reactions involving appropriate amine and carbonyl derivatives.
  • Substitution reactions : The introduction of the chlorophenyl and methylbenzyl groups is performed using electrophilic aromatic substitution methods.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For example, NMR data may show characteristic peaks corresponding to the aromatic protons and the amine functionalities.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays utilizing RAW264.7 macrophage cells demonstrated that the compound significantly reduces pro-inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). The mechanism appears to involve inhibition of key inflammatory pathways, including COX-2 and various Toll-like receptors (TLRs) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values indicate that it operates effectively at low concentrations, suggesting a potent mechanism of action against tumor growth .

Case Studies

  • In Vitro Studies :
    • A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells with an IC50 value of approximately 15 µM.
    • Another investigation showed that this compound inhibited cell migration in HT-29 cells by disrupting actin cytoskeleton organization.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinities to COX-2 and TLRs, supporting its role as an anti-inflammatory agent. The binding energies were calculated to be lower than those of known COX inhibitors, suggesting a competitive inhibition mechanism .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
Anti-inflammatoryRAW264.7N/AInhibition of COX-2 and TLRs
AnticancerMCF-715Induction of apoptosis
AnticancerHT-2920Disruption of cytoskeleton

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Physicochemical Properties

Key analogs are compared below based on substituent variations and their impacts:

Compound Name Position 7 Substituent N4 Substituent Position 5 Substituent Key Properties
Target Compound 3-Chlorophenyl 4-Methylbenzyl Phenyl High lipophilicity (Cl group); moderate solubility
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () 4-Methoxyphenyl 4-Methylphenyl Phenyl Increased solubility (methoxy group)
N-(3-Chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 15, ) 4-Nitrobenzyl 3-Chlorobenzyl - Electron-withdrawing nitro group enhances reactivity
K405-1049 () 4-Methylphenyl 3-Chloro-4-methoxyphenyl Phenyl Dual chloro/methoxy groups improve target selectivity
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 11, ) - 3-Chlorophenyl - Simplified structure with reduced steric hindrance

Key Observations :

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to hydrophobic pockets in enzymes (e.g., kinases, viral proteases) .
  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .
  • Benzyl vs.
Antiviral Activity ():

Compounds with nitrobenzyl groups at position 7 (e.g., Compound 15, ) exhibit antiviral activity, likely due to nitro group-mediated interference with viral replication machinery . The target compound’s 3-chlorophenyl group may offer similar efficacy but with reduced cytotoxicity.

Kinase Inhibition ():

Analog (R)-6c (), featuring a 7-methylpyrrolo[2,3-d]pyrimidine core, shows JAK1 inhibition (IC₅₀ = 8.5 nM) with high selectivity over JAK2. The target compound’s 3-chlorophenyl group could similarly modulate kinase selectivity but requires experimental validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Core Construction : Electrophilic cyclization or Suzuki-Miyaura coupling to assemble the pyrrolo[2,3-d]pyrimidine core .
  • Substituent Introduction : Nucleophilic displacement using chlorinated intermediates (e.g., POCl₃ for chlorination at position 4) followed by amine coupling with 4-methylbenzylamine .
  • Key Reagents : Phosphorus oxychloride (POCl₃), triethylamine (Et₃N), and palladium catalysts for cross-coupling reactions .
    • Critical Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst loading (1–5 mol%) significantly influence yield (typically 40–70%) and purity .

Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. For example, the 3-chlorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm), while the 4-methylbenzyl group exhibits characteristic singlet methyl protons (δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₂₇H₂₂ClN₄: 437.15 g/mol) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrrolo-pyrimidine core and aryl substituents .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL) due to hydrophobic aryl groups .
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades under prolonged UV exposure (t½ ~48 hrs in solution) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common sources of low purity?

  • Optimization Strategies :

  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions (yield increase from 50% to 75%) .
  • Purification : Gradient column chromatography (hexane/EtOAc 4:1 to 1:1) removes byproducts like dehalogenated intermediates .
    • Purity Challenges : Residual Pd catalysts (detected via ICP-MS) and unreacted chlorinated precursors require rigorous washing with EDTA or thiourea solutions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what computational tools validate these effects?

  • Case Study : Replacing the 3-chlorophenyl group with 3-trifluoromethyl (as in ) enhances kinase inhibition (IC₅₀ reduced from 120 nM to 35 nM) .
  • Computational Validation :

  • Docking Studies (AutoDock Vina) : Predict binding affinity to ATP-binding pockets (e.g., Akt1 kinase) .
  • MD Simulations (GROMACS) : Assess conformational stability of ligand-target complexes over 100 ns trajectories .

Q. What mechanisms explain contradictory bioactivity data across cell lines, and how can these be resolved experimentally?

  • Hypothesis : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP3A4) may alter intracellular concentrations .
  • Resolution Methods :

  • Pharmacokinetic Profiling : LC-MS/MS quantifies parent compound and metabolites in cell lysates .
  • Inhibitor Coadministration : Cyclosporine A (P-gp inhibitor) restores activity in resistant lines (e.g., MDA-MB-231) .

Q. What in vitro assays are most predictive of in vivo efficacy for this compound class?

  • Prioritized Assays :

  • Antiproliferative Screening : NCI-60 panel identifies lineage-specific potency (e.g., leukemia vs. solid tumors) .
  • Target Engagement : Cellular thermal shift assay (CETSA) confirms binding to Akt1 in HCT-116 cells .
    • Validation : Orthotopic xenograft models (e.g., murine glioblastoma) correlate with in vitro IC₅₀ values (R² = 0.89) .

Methodological Considerations Table

Parameter Recommendations Evidence Source
Synthetic Yield Use Pd(PPh₃)₄ (2.5 mol%) in Suzuki coupling; yields >70% achievable
Chromatography Silica gel (230–400 mesh) with EtOAc/hexane gradients
Stability Storage Anhydrous DMSO at −20°C; avoid freeze-thaw cycles
Biological Assays Include P-gp inhibitors in resistant lines; use CETSA for target validation
Computational Tools AutoDock Vina for docking; GROMACS for 100 ns MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.